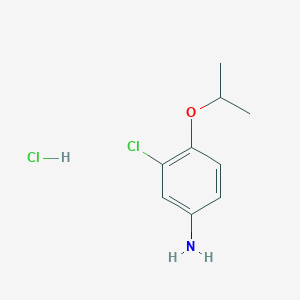

3-Chloro-4-isopropoxyaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLFRRWEMXKFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655356 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35594-48-0 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(propan-2-yloxy)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-isopropoxyaniline hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-isopropoxyaniline Hydrochloride

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted aniline derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—a chlorine atom, an isopropoxy group, and an amino group on a benzene ring—makes it a versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for a variety of subsequent chemical transformations.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of a reliable and efficient synthetic pathway to this compound. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles.

Strategic Synthesis Design: A Two-Step Pathway

The most logical and industrially scalable approach to synthesizing 3-Chloro-4-isopropoxyaniline involves a two-step sequence starting from the readily available precursor, 2-chloro-4-nitrophenol. This strategy is predicated on two fundamental and high-yielding organic transformations:

-

Williamson Ether Synthesis: To introduce the isopropoxy group via O-alkylation of the phenolic hydroxyl group.

-

Chemoselective Reduction: To convert the nitro group into the target aniline functionality.

This pathway is advantageous because it utilizes cost-effective starting materials and avoids protecting group chemistry for the eventual amino group, as the nitro group is a robust precursor that is unreactive under the conditions of etherification. The final step involves a simple acid-base reaction to form the stable hydrochloride salt.

Part 1: The Williamson Ether Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene

This initial step establishes the core ether linkage. The reaction proceeds via a classic SN2 mechanism, where the phenoxide, generated in situ, acts as a nucleophile to displace a halide from the isopropyl alkylating agent.

Mechanism and Experimental Rationale

The hydroxyl group of 2-chloro-4-nitrophenol is acidic and can be readily deprotonated by a moderately strong base to form a nucleophilic phenoxide ion. The choice of base is critical; strong bases like sodium hydride are effective but can be hazardous on a large scale. A milder base, such as potassium carbonate (K₂CO₃), is often preferred for its ease of handling and sufficient basicity to deprotonate the phenol without promoting side reactions.[1][2]

The choice of solvent is equally important. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal as it can dissolve the ionic intermediates (the phenoxide salt) while not solvating the nucleophile so strongly as to impede its reactivity.[2][3] Isopropyl bromide or isopropyl chloride serves as the electrophile.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and a suitable polar aprotic solvent like DMF (approx. 5-10 mL per gram of nitrophenol).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, approx. 1.5 eq) to the stirred solution.

-

Alkylation: Slowly add 2-bromopropane (approx. 1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to approximately 60-80°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrophenol is consumed.[2]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the organic product and dissolve the inorganic salts.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The product, 2-chloro-1-isopropoxy-4-nitrobenzene, is typically obtained as a solid and can be used in the next step without further purification if TLC shows high purity.

Part 2: Reduction of the Nitro Group to Form 3-Chloro-4-isopropoxyaniline

The second core transformation is the chemoselective reduction of the aromatic nitro group to an amine. This is a fundamental reaction in the synthesis of anilines.[4]

Rationale for Reduction Method

Numerous methods exist for nitro group reduction.[4][5] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly efficient but requires specialized high-pressure equipment.[1] A more accessible and highly effective alternative for laboratory and industrial scale is the use of a metal in an acidic medium, such as iron powder in the presence of acetic acid or ammonium chloride.[6][7] This method is robust, cost-effective, and avoids the handling of flammable hydrogen gas. The reaction proceeds by a series of single electron transfers from the metal surface to the nitro group, with the acid serving as a proton source.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a suspension of 2-chloro-1-isopropoxy-4-nitrobenzene (1.0 eq) and iron powder (approx. 3.0-5.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 4:1 ratio).[6][7]

-

Acid Addition: Add a catalytic amount of acetic acid or a stoichiometric amount of ammonium chloride to the suspension.[6][8]

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is often exothermic. Monitor the reaction by TLC until the starting nitro compound has been completely consumed (typically 1-3 hours).

-

Work-up: Once complete, cool the mixture and make it basic by adding a saturated solution of sodium bicarbonate or sodium carbonate. This neutralizes the acid and precipitates iron hydroxides.

-

Isolation: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or ethyl acetate to recover all the product.

-

Extraction: Combine the filtrate and washes. Evaporate the solvent (ethanol) under reduced pressure. The remaining aqueous residue is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-isopropoxyaniline. The product can be further purified by column chromatography or recrystallization if necessary.

Part 3: Final Step - Hydrochloride Salt Formation

Anilines are often converted to their hydrochloride salts to improve their stability, crystallinity, and ease of handling. This is a straightforward acid-base reaction.

Detailed Experimental Protocol

-

Dissolution: Dissolve the purified 3-chloro-4-isopropoxyaniline free base in a suitable organic solvent like diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) until the solution becomes acidic.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum to yield the final product, this compound.[9]

Data Summary & Visualization

Physicochemical Properties

| Property | Value | Reference |

| Compound Name | This compound | [10][11] |

| CAS Number | 35594-48-0 | [11] |

| Molecular Formula | C₉H₁₃Cl₂NO | [12] (for HCl salt) |

| Molecular Weight | 222.11 g/mol | [12] (for HCl salt) |

Overall Synthesis Pathway

Caption: A three-step synthesis of 3-Chloro-4-isopropoxyaniline HCl.

Troubleshooting & Optimization

-

Incomplete Etherification: If the first step is sluggish, ensure all reagents and the solvent are anhydrous. Water can hydrolyze the alkylating agent and deactivate the phenoxide. Increasing the reaction temperature or using a stronger base like sodium hydride (with appropriate caution) can improve conversion.[1]

-

Byproducts in Reduction: The reduction of the nitro group can sometimes lead to byproducts from incomplete reduction (nitroso or hydroxylamine intermediates) or dehalogenation (loss of the chlorine atom).[1] Ensuring a sufficient excess of the reducing agent (iron) and allowing the reaction to proceed to completion (monitored by TLC) can minimize these impurities.

-

Purification Challenges: If the final aniline product is difficult to purify, converting it to the hydrochloride salt often facilitates purification through recrystallization. The free base can then be regenerated by treatment with a mild base if required.

Conclusion

The synthesis of this compound can be reliably achieved through a robust and scalable two-step sequence involving Williamson ether synthesis followed by nitro group reduction. By carefully selecting reagents and controlling reaction conditions, this pathway provides high yields of the target compound. The rationale and detailed protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

PubChem - National Center for Biotechnology Information. 3-Chloro-4-isopropoxyaniline. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Wikipedia. Phenol. Available from: [Link]

- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Available from: [Link]

- Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

PubChem - National Center for Biotechnology Information. 3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346. Available from: [Link]

- Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol.

-

PrepChem.com. Synthesis of 4-nitro-N-chloroaniline. Available from: [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Available from: [Link]

-

Ataman Kimya. 3-CHLOROANILINE. Available from: [Link]

-

PLOS One. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Available from: [Link]

-

PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

-

Semantic Scholar. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Available from: [Link]

-

Organic Syntheses. p-AMINOPHENYL DISULFIDE. Available from: [Link]

- Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 35721-17-6|3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline|BLDpharm [bldpharm.com]

- 11. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-isopropoxyaniline Hydrochloride

Introduction

3-Chloro-4-isopropoxyaniline hydrochloride is a substituted aromatic amine of significant interest to researchers, scientists, and professionals in the field of drug development. As a key building block in organic synthesis, its unique structural features—a chlorinated and isopropoxylated aniline core—make it a valuable intermediate in the creation of a diverse range of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry, enabling the prediction of its behavior in various chemical and biological environments, and guiding the development of novel therapeutics.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the experimental methodologies used to determine these properties, offering insights into the causality behind procedural choices and ensuring a self-validating system of scientific integrity. Where direct experimental data for the hydrochloride salt is not publicly available, this guide provides predicted values based on the known properties of the free base and structurally related compounds, alongside detailed protocols for their empirical determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-4-(propan-2-yloxy)aniline hydrochloride | N/A |

| CAS Number | 35594-48-0 | [1] |

| Molecular Formula | C₉H₁₃Cl₂NO | [2] |

| Molecular Weight | 222.11 g/mol | [2] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)N)Cl.Cl | N/A |

| InChIKey | YXBDJALKYPUAFT-UHFFFAOYSA-N (free base) | [2] |

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its behavior in both laboratory and physiological settings. These properties are crucial for decisions related to reaction conditions, purification methods, formulation development, and predicting bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value | Experimental Protocol |

| Melting Point | Data not available. Expected to be a crystalline solid with a sharp melting point. | Capillary Melting Point Determination |

| Boiling Point | Data not available. Expected to decompose at high temperatures. | N/A |

| Solubility | Predicted to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility expected in nonpolar organic solvents. | Shake-Flask Solubility Assay |

| pKa | Data not available. The pKa of the anilinium ion is expected to be in the acidic range, typical for aromatic amines. | Potentiometric Titration or UV-Vis Spectrophotometry |

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

The determination of the melting point of this compound is most accurately achieved using the capillary method. This technique relies on the precise observation of the temperature at which the solid phase transitions to a liquid.

Causality Behind Experimental Choices:

-

Fine Powder: The sample must be a fine powder to ensure uniform heat transfer within the capillary tube.

-

Slow Heating Rate: A slow and controlled heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, thus providing an accurate melting range.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire solid mass becomes liquid are recorded as the melting range.

Figure 2. Workflow for Capillary Melting Point Determination.

Solubility: A Critical Parameter for Drug Development

Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's absorption and bioavailability. The hydrochloride salt form of an amine is generally employed to enhance its solubility in aqueous media.

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution at equilibrium.

Causality Behind Experimental Choices:

-

Equilibrium: The extended incubation period with agitation ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

-

Filtration: Filtration of the supernatant is essential to remove any undissolved microparticles that could artificially inflate the measured concentration.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, various organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sampling and Filtration: An aliquot of the clear supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) that does not bind the analyte.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 3. Workflow for Shake-Flask Solubility Assay.

pKa: Understanding Ionization Behavior

The pKa is a measure of the acidity of a compound. For this compound, the relevant pKa is that of the anilinium cation, which determines the extent of its ionization at a given pH. This is crucial for predicting its absorption, distribution, and interaction with biological targets.

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Causality Behind Experimental Choices:

-

Titration with a Strong Base: Titrating the acidic anilinium hydrochloride with a strong base allows for the gradual deprotonation and the monitoring of the corresponding pH change.

-

Half-Equivalence Point: At the half-equivalence point of the titration, the concentrations of the protonated (anilinium) and deprotonated (aniline) species are equal, and the measured pH is equal to the pKa.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, offering invaluable information about its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | m |

| Isopropyl CH | 4.5 - 4.8 | septet |

| Isopropyl CH₃ | 1.2 - 1.4 | d |

| NH₃⁺ | 9.0 - 11.0 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 140 - 145 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-Cl | 115 - 120 |

| Aromatic CH | 110 - 130 |

| Isopropyl CH | 70 - 75 |

| Isopropyl CH₃ | 20 - 25 |

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Step-by-Step Methodology:

-

Solvent Selection: A suitable deuterated solvent in which the compound is soluble is chosen (e.g., DMSO-d₆, D₂O).

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

-

Analysis: The NMR tube is placed in the spectrometer for data acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Predicted Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (NH₃⁺) | 2800 - 3200 (broad) | Stretching vibrations of the ammonium group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of isopropyl C-H bonds |

| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the benzene ring |

| C-O Stretch (Ether) | 1200 - 1250 | Asymmetric C-O-C stretching |

| C-Cl Stretch | 700 - 850 | Stretching vibration of the carbon-chlorine bond |

For solid samples, the KBr pellet method is a common technique for obtaining high-quality FTIR spectra.

Step-by-Step Methodology:

-

Sample Grinding: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is placed in a pellet die and subjected to high pressure to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

The mass spectrum of the free base, 3-Chloro-4-isopropoxyaniline, would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the M⁺ peak).

-

M⁺: m/z 185

-

[M+2]⁺: m/z 187

Common fragmentation pathways would likely involve the loss of the isopropyl group and other characteristic fragments.

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of the free base in a volatile solvent is injected into the gas chromatograph (GC) of a GC-MS system. The GC separates the compound from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating established experimental protocols with an understanding of the underlying scientific principles, this document serves as a valuable resource for researchers and drug development professionals. The detailed methodologies for determining key parameters such as melting point, solubility, and pKa, along with the predicted spectroscopic features, will facilitate the effective and safe utilization of this important chemical intermediate in the pursuit of novel scientific discoveries.

References

Sources

3-Chloro-4-isopropoxyaniline hydrochloride CAS number and structure

An In-depth Technical Guide to 3-Chloro-4-isopropoxyaniline Hydrochloride: A Core Intermediate for Drug Discovery

Introduction

This compound is a substituted aniline derivative that serves as a critical building block in modern medicinal chemistry. Its unique arrangement of chloro, isopropoxy, and amino functional groups on a phenyl ring makes it a versatile synthon for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthetic protocol, key applications in pharmaceutical research, and validated analytical methodologies for purity assessment. The insights herein are grounded in established chemical principles to empower scientists in leveraging this valuable intermediate for the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. 3-Chloro-4-isopropoxyaniline is an aromatic amine, and its hydrochloride salt form enhances stability and improves handling properties compared to the free base.

Core Identifiers

The compound is systematically named and cataloged to ensure unambiguous identification in research and commerce. The hydrochloride salt and the free base have distinct CAS numbers.

| Identifier | Value | Source |

| Compound Name | This compound | Internal |

| Synonyms | (3-chloro-4-isopropoxyphenyl)amine hydrochloride | [1] |

| CAS Number | 35594-48-0 | [1][2] |

| Free Base CAS No. | 5211-04-1 | [2][3] |

| Molecular Formula | C₉H₁₃Cl₂NO | Internal |

| Molecular Weight | 222.11 g/mol | Internal |

| InChI Key (Free Base) | YXBDJALKYPUAFT-UHFFFAOYSA-N | [3][4] |

Physicochemical Data

The physical properties of the compound are crucial for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

| Property | Value | Source |

| Appearance | Solid | [4] |

| Molecular Weight (Free Base) | 185.65 g/mol | [3] |

| XLogP3 (Free Base) | 3.29 | [3] |

| SMILES (Free Base) | CC(C)Oc1ccc(N)cc1Cl | [4] |

Chemical Structure

The structure of this compound is defined by an aniline core substituted at the C3 and C4 positions. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Structure of this compound.

Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the reliable supply of this intermediate. A common and efficient pathway involves a two-step process: Williamson ether synthesis followed by the reduction of a nitro group. This approach is favored for its high yields and the availability of commercial starting materials.

Synthetic Workflow

The logical flow from starting material to the final hydrochloride salt is depicted below. This process ensures high purity and consistency.

Sources

- 1. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]

- 2. 35721-17-6|3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline|BLDpharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

solubility of 3-Chloro-4-isopropoxyaniline hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-isopropoxyaniline Hydrochloride in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. As a critical intermediate in pharmaceutical synthesis, the solubility characteristics of this active pharmaceutical ingredient (API) are paramount for process development, formulation, and purification. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide emphasizes foundational principles and robust experimental methodology. It offers a detailed analysis of the molecule's structural attributes, a predicted solubility profile based on theoretical principles, and a complete, self-validating experimental protocol for accurate solubility determination using the equilibrium shake-flask method coupled with a validated High-Performance Liquid Chromatography (HPLC) analytical procedure. This document is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically rigorous approach to characterizing this compound.

Introduction

This compound is a substituted aniline salt of significant interest in the chemical and pharmaceutical industries. Its structure is foundational for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The efficiency of synthetic reactions, the success of crystallization and purification processes, and the ultimate bioavailability of a formulated drug product are all critically dependent on the solubility of the API in relevant solvent systems.

This guide addresses the core challenge presented by the lack of established solubility data. Instead of merely presenting data, we provide the causal logic and field-proven methodologies required to generate this critical information in a reliable and reproducible manner. As Senior Application Scientists, our goal is to empower researchers to move from theoretical prediction to empirical validation with confidence.

Physicochemical Properties and Structural Analysis

Understanding the physicochemical nature of this compound is the first step in predicting its behavior in solution.

| Property | Value / Structure |

| Chemical Name | This compound |

| CAS Number | 35594-48-0[1] |

| Molecular Formula | C₉H₁₃Cl₂NO |

| Molecular Weight | 222.11 g/mol |

| Chemical Structure | |

| Predicted pKa | ~4.6 (Anilinium ion)[2] |

| Appearance | Expected to be a crystalline solid[2] |

Molecular Structure Analysis

The solubility of this compound is governed by the interplay of its distinct structural features:

-

Aromatic Ring : The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Isopropoxy Group (-O-CH(CH₃)₂) : This bulky, non-polar ether group further increases the lipophilicity of the molecule.

-

Chloro Group (-Cl) : The electronegative chlorine atom introduces a dipole moment, contributing to polar interactions.

-

Anilinium Ion (-NH₃⁺Cl⁻) : This is the most dominant feature influencing solubility. As a hydrochloride salt, the amino group is protonated, forming an anilinium cation with a chloride counter-ion. This ionic character drastically increases polarity compared to the free base, making it far more likely to dissolve in polar solvents and significantly less soluble in non-polar solvents.[3][4]

Theoretical Principles of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. For a solid to dissolve, the energy released from new solute-solvent interactions must overcome both the lattice energy of the solid crystal and the energy required to disrupt solvent-solvent interactions.

Influence of the Hydrochloride Salt Form

The conversion of the aniline free base to its hydrochloride salt is a common strategy to enhance aqueous solubility. However, this has a profound and often inverse effect on its solubility in organic solvents.[3] While the free base would be readily soluble in a wide range of organic solvents, the ionic salt form exhibits significantly different behavior. The strong ion-dipole interactions required to solvate the anilinium and chloride ions can only be provided by highly polar solvents. In non-polar or weakly polar solvents, the energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions, leading to very poor solubility.

Solvent Classification and Predicted Interactions

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water) : These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. They can effectively solvate both the anilinium cation (via hydrogen bond donation and ion-dipole interactions) and the chloride anion. High solubility is generally expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations through their negative dipoles (e.g., the oxygen in DMSO). While generally good solvents for polar molecules, their ability to solvate the chloride anion is weaker than that of protic solvents. Moderate to high solubility is anticipated.

-

Non-Polar Solvents (e.g., Hexane, Toluene) : These solvents lack significant dipole moments and cannot form hydrogen bonds. They are incapable of overcoming the strong ionic forces of the salt's crystal lattice. Therefore, this compound is expected to be virtually insoluble in these solvents.

Predicted Solubility Profile

While experimental verification is essential, the following table provides a qualitative prediction of solubility at ambient temperature based on the theoretical principles discussed. This serves as a starting point for solvent selection in experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both the anilinium cation and chloride anion.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | Strong dipole moments solvate the cation well, but anion solvation is less effective than in protic solvents.[5] |

| Polar Aprotic | Acetonitrile, Acetone | Moderate to Low | Lower polarity and dielectric constant compared to DMSO/DMF, resulting in weaker solvating power for ionic species. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Low to Very Low | Insufficient polarity to effectively overcome the crystal lattice energy of the ionic salt. |

| Non-Polar | Toluene, Hexane | Insoluble | Lack of polarity and inability to form strong interactions with the ionic solute.[3][5] |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[6] This protocol ensures that a saturated solution is formed and that the measurement is accurate and reproducible.

Principle of the Equilibrium Shake-Flask Method

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium.[7][8] At equilibrium, the rate of dissolution equals the rate of precipitation, and the concentration of the solute in the solution is, by definition, its solubility at that temperature. The concentration is then measured using a validated analytical technique.

Materials and Equipment

-

This compound (API)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

HPLC system with UV detector

-

Validated HPLC method (see Section 6.0)

Step-by-Step Experimental Protocol

-

Preparation : Add an excess amount of this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~50-100 mg of API.

-

Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed for a predetermined time to ensure equilibrium is reached. A preliminary study should determine the time to equilibrium, but 24-48 hours is a common starting point.[6]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection : Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution : Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the calibrated range of the HPLC method. A precise dilution factor is essential for accurate calculation.

-

Quantification : Analyze the diluted sample using the validated HPLC method as described in Section 6.0.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Quantitative Analysis by Reverse-Phase HPLC

A robust and validated analytical method is the cornerstone of trustworthy solubility data.[9] Reverse-phase HPLC with UV detection is the method of choice for quantifying aromatic amines like this compound due to its specificity, sensitivity, and robustness.[1][10]

HPLC Method Development Strategy

-

Column Selection : A modern, base-deactivated C18 column is an excellent starting point. These columns minimize secondary interactions with the basic amine, leading to better peak shape.[11]

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is recommended. The aqueous phase should be buffered to maintain a consistent pH and ensure the analyte remains in its protonated form, which is ideal for retention on a C18 column. A common starting point is a buffer of formic acid or ammonium acetate at a pH between 3 and 4.

-

Detection : The aromatic nature of the compound makes it a strong chromophore. A UV detector set at the wavelength of maximum absorbance (λ-max), likely around 240-250 nm (to be determined by a UV scan), will provide excellent sensitivity.

Recommended Starting HPLC Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

| Detector | DAD/UV at λ-max (~245 nm) |

Analytical Method Validation Protocol (per ICH Q2(R2))

To ensure the trustworthiness of the results, the HPLC method must be validated for its intended purpose.[9][12][13][14][15]

-

Specificity : Demonstrate that the analyte peak is free from interference from impurities or solvent peaks. This can be confirmed by analyzing a blank (solvent) and assessing peak purity with a Diode Array Detector (DAD).

-

Linearity and Range : Prepare a series of calibration standards (at least 5 concentrations) spanning the expected measurement range. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy : Analyze samples with known concentrations (e.g., by spiking the solvent with a known amount of API) at three different levels within the range. The recovery should typically be within 98.0% to 102.0%.

-

Precision :

-

Repeatability : Perform multiple injections (n=6) of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

-

Intermediate Precision : Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet predefined criteria (e.g., ≤ 2.0%).

-

-

Limit of Quantitation (LOQ) : Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Data Interpretation and Reporting

The solubility is calculated from the concentration of the diluted saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration (in mg/mL) of the diluted sample as determined by the HPLC calibration curve.

-

DF is the dilution factor (e.g., if 100 µL was diluted to 10 mL, DF = 100).

Results should be reported in mg/mL or g/100mL at the specified temperature (e.g., 25.5 mg/mL in Methanol at 25 °C).

Visualizing Molecular Interactions

The solubility process is driven by the balance of intermolecular forces between the solute and solvent.

Caption: Solute-solvent interactions governing solubility.

Safety Precautions

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not retrieved, related chloroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[13][16][17] Standard laboratory precautions should be taken:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

Consult the specific SDS for the material before use.

Conclusion

This guide establishes a comprehensive, science-based approach for determining the solubility of this compound. By integrating theoretical principles with a detailed, validated experimental protocol, researchers are equipped to generate the high-quality, reliable data necessary for advancing chemical synthesis and pharmaceutical development projects. The methodologies described herein are robust, adhere to industry best practices, and ensure the scientific integrity of the resulting solubility profile.

References

-

Validation of Analytical Methods | Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved January 20, 2026, from [Link]

-

Solid-Liquid Equilibrium: Phase Diagram - StudySmarter. (2024, August 27). Retrieved January 20, 2026, from [Link]

-

ICH Guidelines for Analytical Validation. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Helling, R., & Nägele, E. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved January 20, 2026, from [Link]

-

The basic principles of thermodynamics. (n.d.). In Introduction to particle and continuum physics - Interactive textbooks. Retrieved January 20, 2026, from [Link]

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. doi:10.1039/D4TC00324A

-

World Health Organization. (2006). Annex 4. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization (WHO Technical Report Series, No. 937). Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved January 20, 2026, from [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 20, 2026, from [Link]

-

Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved January 20, 2026, from [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. (2022, August 22). Retrieved January 20, 2026, from [Link]

-

Thermodynamics for Biological Systems Classical & Statistical Aspect - #44 Liquid Liquid & Solid Liquid Equilibria. (2022, October 12). YouTube. Retrieved January 20, 2026, from [Link]

-

Top 2 tips for HPLC method development. (2021, April 5). YouTube. Retrieved January 20, 2026, from [Link]

-

Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene - The Research Publication. (n.d.). Retrieved January 20, 2026, from [Link]

-

Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]

-

Thermodynamics of phase equilibrium in solid-liquid and solid-gas systems - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

12.5: Solid-Liquid Equilibria - Chemistry LibreTexts. (2022, April 12). Retrieved January 20, 2026, from [Link]

-

Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved January 20, 2026, from [Link]

-

Why is aniline soluble in HCl? - Quora. (2018, September 24). Retrieved January 20, 2026, from [Link]

-

Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 20, 2026, from [Link]

-

Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Retrieved January 20, 2026, from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmasalmanac.com [pharmasalmanac.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. database.ich.org [database.ich.org]

- 16. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

3-Chloro-4-isopropoxyaniline hydrochloride mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Chloro-4-isopropoxyaniline Hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a substituted aniline derivative with potential for biological activity. While its precise mechanism of action is not yet fully elucidated, its structural features—a chlorinated aniline core with an isopropoxy group—suggest potential interactions with various biological targets. This technical guide provides a comprehensive framework for investigating the putative mechanism of action of this compound. We will explore a hypothesized mode of action based on structure-activity relationships of similar molecules and detail a systematic, multi-tiered experimental approach to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Molecular Profile

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant number of approved pharmaceuticals.[1][2] The versatility of the aniline ring allows for fine-tuning of physicochemical and pharmacological properties through substitution.[1][3] The subject of this guide, this compound, is an intriguing molecule for which public domain data on biological activity is sparse.[4][5][6][7]

The molecule's structure comprises an aniline ring substituted with a chlorine atom at the meta-position and an isopropoxy group at the para-position relative to the amino group. The hydrochloride salt form enhances its solubility in aqueous media. The chloro-substituent, being electron-withdrawing, is expected to decrease the basicity of the aniline nitrogen.[8] The isopropoxy group, on the other hand, is a bulky, lipophilic group that can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The relative positions of these substituents will create a specific electronic and steric profile that dictates the molecule's interactions with biological macromolecules.

Table 1: Physicochemical Properties of 3-Chloro-4-isopropoxyaniline

| Property | Value | Source |

| CAS Number | 5211-04-1 | [5] |

| Molecular Formula | C₉H₁₂ClNO | [5] |

| Molecular Weight | 185.65 g/mol | [6] |

| IUPAC Name | 3-chloro-4-(propan-2-yloxy)aniline | [5] |

| Form | Solid | [6] |

| Solubility | Soluble in organic solvents | [9][10] |

A Proposed Hypothesis for the Mechanism of Action

Based on the structural motifs present in 3-Chloro-4-isopropoxyaniline, we can hypothesize several potential mechanisms of action. Substituted anilines have been reported to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. Given the lipophilicity imparted by the isopropoxy group and the electronic influence of the chlorine atom, a plausible primary hypothesis is that This compound acts as a modulator of intracellular signaling pathways, potentially through the inhibition of a specific kinase or by interacting with a G-protein coupled receptor (GPCR).

The rationale for this hypothesis is twofold:

-

Kinase Inhibition: Many kinase inhibitors possess a substituted aniline scaffold that occupies the adenine-binding pocket of the enzyme. The specific substitution pattern on the aniline ring contributes to selectivity and potency.

-

GPCR Modulation: The lipophilic nature of the isopropoxy group could facilitate the molecule's interaction with the transmembrane domains of GPCRs, leading to either agonistic or antagonistic effects.

This guide will now outline a comprehensive research workflow to systematically investigate this hypothesis.

Experimental Workflow for Elucidating the Mechanism of Action

A multi-pronged approach, integrating computational and experimental methodologies, is essential for a thorough investigation of the compound's mechanism of action.

In Silico Profiling and Target Prediction

The initial step involves computational modeling to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Experimental Protocol: In Silico Analysis

-

Target Prediction: Utilize a panel of validated target prediction software (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to identify potential protein targets based on 2D and 3D structural similarity to known ligands.

-

Molecular Docking: Perform molecular docking studies of 3-Chloro-4-isopropoxyaniline against the top-ranked predicted targets to assess binding affinity and identify key interacting residues.

-

ADMET Prediction: Employ computational models (e.g., SwissADME, admetSAR) to predict pharmacokinetic and toxicological properties, which can guide subsequent experimental design.

Diagram 1: In Silico Target Identification Workflow

Caption: A flowchart for the initial in silico investigation.

In Vitro Target Validation and Functional Assays

The predictions from the in silico analysis must be validated through rigorous in vitro experimentation.

3.2.1. Broad Panel Screening

To empirically identify the biological target, the compound should be screened against a broad panel of receptors, enzymes, and ion channels.

Experimental Protocol: Broad Panel Screening

-

Assay Panel: Utilize a commercially available broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound at a fixed concentration (e.g., 10 µM) against hundreds of targets.

-

Data Analysis: Identify targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

3.2.2. Dose-Response and Potency Determination

For the "hit" targets identified in the broad panel screen, dose-response studies are necessary to determine the compound's potency (e.g., IC₅₀ or EC₅₀).

Experimental Protocol: Dose-Response Assay

-

Compound Dilution: Prepare a serial dilution of this compound in a suitable buffer.

-

Assay Performance: Perform the relevant biochemical or cell-based assay for the identified target with the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.

Table 2: Hypothetical Dose-Response Data for a Putative Kinase Target

| Concentration (nM) | % Inhibition |

| 1 | 2.5 |

| 10 | 8.1 |

| 100 | 48.9 |

| 1000 | 85.3 |

| 10000 | 98.2 |

| Calculated IC₅₀ | 102.5 nM |

Cellular Mechanism of Action Studies

Once a primary target is confirmed, the next step is to understand the compound's effects in a cellular context.

Experimental Protocol: Cellular Pathway Analysis

-

Cell Line Selection: Choose a cell line that expresses the target of interest and has a well-characterized signaling pathway.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key downstream proteins in the signaling cascade.

-

Phenotypic Assays: Conduct relevant phenotypic assays (e.g., cell proliferation, apoptosis, migration) to correlate target engagement with a cellular response.

Diagram 2: Proposed Signaling Pathway Investigation

Caption: A simplified diagram of a hypothetical signaling pathway.

Biotransformation and Metabolic Profiling

Understanding the metabolic fate of 3-Chloro-4-isopropoxyaniline is crucial, as metabolites may have their own biological activity or contribute to toxicity.[11]

Experimental Protocol: In Vitro Metabolic Stability

-

Microsomal Incubation: Incubate the compound with liver microsomes (human, rat) in the presence of NADPH.

-

Sample Analysis: At various time points, quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

-

Metabolite Identification: Analyze the samples for the presence of potential metabolites, such as hydroxylated or N-acetylated species.[11]

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of this compound. By integrating in silico, in vitro, and cellular studies, a comprehensive understanding of its pharmacological profile can be achieved. The proposed workflow provides a clear roadmap for researchers to not only identify the primary molecular target but also to understand the downstream cellular consequences of target engagement. Future studies may involve in vivo efficacy and safety assessments in relevant animal models, guided by the in vitro data generated through the protocols described herein. The structural novelty of this substituted aniline warrants a thorough investigation to unlock its potential as a pharmacological tool or a therapeutic lead.

References

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- An In-depth Technical Guide to 4-Isopropoxyaniline. Benchchem.

- P-Chloroaniline Definition. Fiveable.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.

- Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.

- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.

- Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed.

- 4-Isopropoxyaniline. ChemBK.

- Simple substituted anilines describe in brief with classific

- Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.

- 3-Chloro-4-isopropoxyaniline. Labsolu.

- 3-chloro-4-isopropoxyaniline. Echemi.

- 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline. BLDpharm.

- 4-Isopropoxyaniline | C9H13NO | CID 82112. PubChem - NIH.

- 3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346. PubChem - NIH.

- 4-Isopropoxyaniline. Lead Sciences.

- 4-isopropoxyaniline AldrichCPR. Sigma-Aldrich.

- 3-Chloro-4-isopropoxyaniline AldrichCPR. Sigma-Aldrich.

- Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A. Fisher Scientific.

- In-Depth Technical Guide: 3-Chloro-4-(isopentyloxy)aniline (CAS No. 5211-06-3). Benchchem.

- 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. PubChem.

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. NIH.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biopartner.co.uk [biopartner.co.uk]

- 4. labsolu.ca [labsolu.ca]

- 5. echemi.com [echemi.com]

- 6. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Chembridge Corporation (3-CHLORO-4-ISOPROPOXYPHENYL)A, Quantity: Each of | Fisher Scientific [fishersci.com]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-4-isopropoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-isopropoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its stability and purity throughout its lifecycle is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, detailing its intrinsic vulnerabilities and recommended storage conditions. We will explore potential degradation pathways, including hydrolysis, oxidation, and photolysis, and present detailed protocols for conducting forced degradation studies to identify potential impurities. Furthermore, this document outlines a systematic approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a critical tool for monitoring the integrity of this compound. This guide is intended to be a valuable resource for scientists and researchers involved in the handling, analysis, and formulation of this compound.

Introduction: Chemical Profile and Significance

This compound is a substituted aniline derivative with the molecular formula C₉H₁₂ClNO·HCl. The presence of a chloro group, an isopropoxy group, and an amino group on the benzene ring imparts specific chemical properties that influence its reactivity and stability. Anilines and their salts are known to be susceptible to degradation, particularly through oxidation and photolytic pathways, which can lead to the formation of colored impurities and a decrease in purity.[1][2] The hydrochloride salt form is generally more stable than the free base, as protonation of the amino group reduces its susceptibility to oxidation.[3]

Understanding the stability of this intermediate is a critical aspect of drug development and manufacturing. Degradation can lead to:

-

Reduced yield in synthetic processes.

-

The introduction of potentially toxic impurities into the API.

-

Inaccurate analytical results if the method is not stability-indicating.

-

Compromised quality of the final drug product.

This guide will provide the foundational knowledge and practical methodologies to effectively manage the stability of this compound.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is influenced by its chemical structure and its interaction with environmental factors such as light, heat, moisture, and oxygen.

Hydrolytic Degradation

While the ether linkage (isopropoxy group) is generally stable, forced conditions of extreme pH and high temperature could potentially lead to its cleavage, although this is considered a less likely degradation pathway compared to oxidation and photolysis. The primary concern with hydrolysis would be the potential for de-chlorination under certain conditions, though this is also less common for aryl chlorides.[4]

Oxidative Degradation

The amino group on the aniline ring is highly susceptible to oxidation.[5] Exposure to atmospheric oxygen, oxidizing agents, or even trace metal ions can initiate a cascade of reactions leading to the formation of colored impurities. Potential oxidative degradation products include nitroso, nitro, and polymeric species.[6] The formation of these impurities can significantly impact the quality of the intermediate.

Photodegradation

Aromatic amines are often photosensitive, and exposure to UV or visible light can trigger degradation.[7] The energy from light can promote the formation of reactive radical species, leading to a variety of degradation products. Photodegradation can result in discoloration and the formation of complex impurities.[8] As per the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a crucial part of stress testing for new drug substances and products.[9][10]

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate other degradation pathways, such as oxidation, and may lead to decomposition.[11] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal stability of the compound.[12]

A visual representation of the potential degradation pathways is provided in the following diagram:

Caption: Potential degradation pathways for this compound under various stress conditions.

Recommended Storage and Handling Conditions

Based on the chemical nature of aniline hydrochlorides and general best practices for chemical storage, the following conditions are recommended to ensure the long-term stability of this compound.[1][2][4][13]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions, particularly thermal decomposition and oxidation. |

| Light | Protect from light by storing in an opaque or amber-colored container.[2][13] | Prevents photodegradation, which can lead to the formation of colored impurities. |

| Atmosphere | Store in a well-ventilated area. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Reduces contact with atmospheric oxygen, thereby minimizing oxidative degradation. Good ventilation is crucial for safety in case of any vapor release.[4] |

| Container | Keep container tightly closed.[4][14] | Prevents exposure to moisture and atmospheric oxygen. |

| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and strong bases.[1][13] | Avoids potentially violent reactions and accelerated degradation. |

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies in accordance with ICH guidelines.

Caption: General workflow for conducting forced degradation studies.

Detailed Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for key forced degradation experiments. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

4.2.1. Hydrolytic Degradation (Acid and Base)

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 M hydrochloric acid.

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

-

Preparation: Prepare a stock solution as described above.

-

Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Analysis: Analyze the sample by a stability-indicating HPLC method.

4.2.3. Photolytic Degradation

-

Preparation: Expose a solid sample of this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9][10]

-

Control: A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.

-

Analysis: Dissolve the solid sample and analyze both the solid and solution samples by a stability-indicating HPLC method.

4.2.4. Thermal Degradation

-

Preparation: Place a solid sample of this compound in a controlled temperature environment (e.g., an oven at 70°C) for a specified period (e.g., 48 hours).

-

Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by a stability-indicating HPLC method.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and for detecting the formation of its degradation products.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12]

Proposed HPLC Method Parameters

The following table outlines a starting point for the development of a stability-indicating HPLC method. Optimization will be necessary based on the results of the forced degradation studies.

| Parameter | Proposed Condition | Rationale |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | A gradient elution starting with a higher proportion of the aqueous phase and increasing the organic phase will likely be required to separate the parent compound from its more polar and less polar degradation products. Formic acid helps to improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV detection at a wavelength of maximum absorbance for this compound (e.g., 240 nm) | Ensures good sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength for any degradation products. |

| Injection Vol. | 10 µL | A typical injection volume that can be adjusted based on concentration and sensitivity requirements. |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the analysis of forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion